

SR-16435: Application Notes on Solubility and Vehicle Preparation for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

SR-16435 is a potent partial agonist of both the μ -opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor, showing promise in preclinical models as a potent analgesic with a potentially improved side-effect profile compared to traditional opioids.[1][2] Proper handling, including appropriate solubilization and vehicle preparation, is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides a summary of available data on the solubility of **SR-16435** and protocols for its preparation, based on published literature.

Physicochemical Properties and Solubility

SR-16435, with the chemical name 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one, is a small molecule with a molar mass of 338.495 g/mol .[3]

Solubility Data Summary:

Quantitative solubility data for **SR-16435** in common laboratory solvents is not widely published. However, preclinical studies have indicated that its solubility, particularly in aqueous solutions, is limited. One study noted that higher doses of **SR-16435** were not used due to "drug insolubility" when prepared in water for injection, even when using the hydrochloride salt form.



Solvent/Vehicle Component	Concentration	Observations/Notes
Water	Not Specified	Limited solubility noted, especially at higher concentrations. Used for the hydrochloride salt.
Dimethyl Sulfoxide (DMSO)	Not Specified	No specific data available for SR-16435, but used as a cosolvent for a related compound.
Hydroxypropylcellulose	Not Specified	No specific data available for SR-16435, but used as a cosolvent for a related compound.

Experimental Protocols: Vehicle Preparation

Due to the limited aqueous solubility of **SR-16435**, careful selection of a vehicle is necessary for achieving the desired concentration and ensuring bioavailability, particularly for in vivo administration. The following protocols are based on vehicles used for **SR-16435** and structurally related compounds in published studies.

Protocol 1: Aqueous Solution for SR-16435 Hydrochloride

This protocol is suitable for lower concentrations of the hydrochloride salt of SR-16435.

Materials:

- SR-16435 hydrochloride
- Sterile water for injection

Procedure:



- Weigh the desired amount of SR-16435 hydrochloride.
- Add a small volume of sterile water for injection.
- Vortex or sonicate the mixture to aid dissolution.
- Gradually add more sterile water for injection to reach the final desired concentration.
- Visually inspect the solution to ensure there is no precipitate. If precipitation occurs, the concentration may be too high for this vehicle.

Protocol 2: Co-Solvent Vehicle for In Vivo Administration

This protocol, adapted from studies with a structurally similar compound, may be suitable for achieving higher concentrations of **SR-16435** for subcutaneous or intraperitoneal injection.[4]

Materials:

- SR-16435
- Dimethyl sulfoxide (DMSO)
- 0.5% (w/v) Hydroxypropylcellulose (HPC) in sterile saline
- Sterile saline (0.9% NaCl)

Procedure:

- Prepare a 0.5% (w/v) solution of HPC in sterile saline. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
- Weigh the desired amount of SR-16435.
- Dissolve the SR-16435 in a small volume of DMSO. For example, to prepare a final solution with 1% DMSO, dissolve the compound in a volume of DMSO that is 1% of the final total volume.
- Slowly add the 0.5% HPC solution to the DMSO/SR-16435 mixture while vortexing to prevent precipitation.



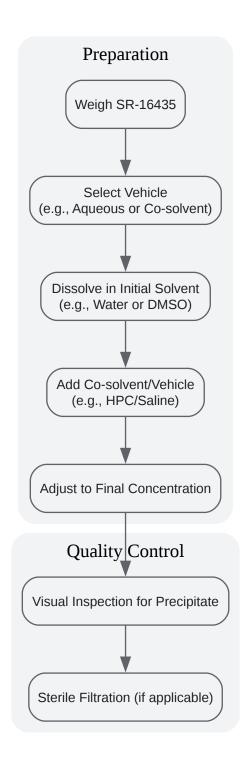
- Adjust the final volume with the 0.5% HPC solution.
- The final vehicle composition would be, for example, 1% DMSO / 0.5% HPC in saline.

Note: It is crucial to first test the solubility of **SR-16435** at the desired concentration in a small volume of the chosen vehicle before preparing a large batch. The health and welfare of research animals must be the primary consideration, and any new vehicle formulation should be assessed for potential toxicity or adverse reactions.

Experimental Workflow for Vehicle Preparation

The following diagram illustrates a general workflow for preparing **SR-16435** for experimental use.





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Workflow for **SR-16435** vehicle preparation.

Signaling Pathway of SR-16435







SR-16435 exerts its effects through the concurrent partial agonism of two G protein-coupled receptors (GPCRs): the μ -opioid receptor (MOR) and the nociceptin receptor (NOP).[5][6] Both receptors couple to inhibitory G proteins (G α i/o).

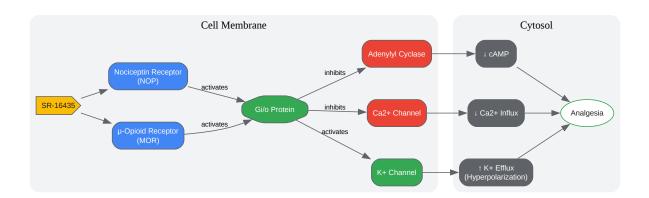
Upon binding of **SR-16435**, the following general signaling cascade is initiated:

- G Protein Activation: The Gαi/o subunit is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels.
- Ion Channel Modulation: The Gβy subunits can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. This reduces neuronal excitability. Gβy subunits can also inhibit voltage-gated calcium channels, further reducing neurotransmitter release.
- β-Arrestin Pathway: Like other opioids, the activation of MOR by SR-16435 can also lead to
 the recruitment of β-arrestin. The β-arrestin pathway is implicated in both receptor
 desensitization and some of the adverse effects associated with opioid use.[1]

The dual agonism of NOP and MOR is thought to contribute to a unique pharmacological profile. Co-activation of these receptors may lead to a reduction in opioid-induced hyperalgesia and tolerance.[1]

The following diagram provides a simplified overview of the signaling pathways activated by **SR-16435**.





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